molecular formula C8H11NOS B14443601 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one CAS No. 77831-93-7

6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one

Cat. No.: B14443601
CAS No.: 77831-93-7
M. Wt: 169.25 g/mol
InChI Key: HJYSWNUWCLJBTD-UHFFFAOYSA-N
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Description

6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is an organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazine ring substituted with a methyl group at the 6-position and an isopropyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylthiosemicarbazide with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.

    6-Methyl-2-(propan-2-yl)pyrimidin-4-ol: Another pyrimidine derivative with comparable properties.

Uniqueness

6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern (methyl and isopropyl groups) further differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

77831-93-7

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-1,3-thiazin-4-one

InChI

InChI=1S/C8H11NOS/c1-5(2)8-9-7(10)4-6(3)11-8/h4-5H,1-3H3

InChI Key

HJYSWNUWCLJBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(S1)C(C)C

Origin of Product

United States

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